5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
This compound belongs to a class of heterocyclic compounds that have been explored for their potential applications in various fields, including pharmaceuticals. The interest in such compounds lies in their diverse chemical and biological properties, which can be attributed to their unique molecular structures.
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, where precursors like amino-iminonaphtho[1,2-d]thiazole react with glyoxylic acid derivatives under specific conditions, such as refluxing in glacial acetic acid, to yield desired heterocyclic compounds. For example, the synthesis of 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones has been reported to follow a similar pathway, resulting in compounds with potential anti-HIV activity, although the specific compound was found to be inactive in such studies (Liu, Shih, & Lee, 1993).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like X-ray structural analysis, IR, 1H, and 13C NMR spectroscopy. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, which are crucial for understanding its reactivity and properties. For instance, the structure of 3-benzoyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazine was established using these techniques, showcasing the typical approach in molecular structure elucidation (Elokhina et al., 1996).
Chemical Reactions and Properties
The reactivity of such compounds towards electrophilic reagents has been explored, revealing insights into their chemical behavior. Electrophilic substitution reactions, including nitration, bromination, sulfonation, hydroxymethylation, formylation, and acylation, have been investigated to understand the electron-withdrawing effects of substituents on the furan and thiophene rings, as well as the imidazole fragment. These studies help in mapping out the reactivity patterns and potential functionalization pathways for these compounds (Vlasova et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are typically characterized as part of the compound's profile. These properties are influenced by the molecular structure and can affect the compound's application and handling. The crystal structure, for instance, provides valuable information about the molecular arrangement in the solid state, which can be critical for the design of materials with specific properties.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, are directly linked to the compound's molecular structure. For compounds within this chemical class, studies have explored their anticancer properties, utilizing scaffolds like thiazolo[3,2-b][1,2,4]triazole-6-one to search for drug-like molecules. Some synthesized derivatives have shown promising anticancer properties without causing toxicity to normal somatic cells, highlighting the therapeutic potential of these compounds (Holota et al., 2021).
properties
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S2/c1-8-4-5-9(19-8)7-11-13(18)17-14(21-11)15-12(16-17)10-3-2-6-20-10/h2-7H,1H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWHGNGUMPCAF-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
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